2-Amino-3-(3-chlorophenyl)propan-1-ol
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Overview
Description
2-Amino-3-(3-chlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12ClNO. It is a white to yellow solid that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of an amino group, a chlorophenyl group, and a hydroxyl group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-chlorophenyl)propan-1-ol can be achieved through several methods. One common route involves the reduction of 3-(3-chlorophenyl)-2-nitropropene using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound. This process is conducted in the presence of a metal catalyst such as palladium on carbon, under high pressure and temperature to ensure complete reduction .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-chlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form amines or other derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(3-chlorophenyl)propanal or 3-(3-chlorophenyl)propanone.
Reduction: Formation of 2-amino-3-(3-chlorophenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(3-chlorophenyl)propan-1-ol is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of fine chemicals and specialty materials[][3].
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-chlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The chlorophenyl group contributes to its lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-chlorophenyl)propan-1-ol
- 2-Amino-3-(2-chlorophenyl)propan-1-ol
- 2-Amino-3-(3-bromophenyl)propan-1-ol
Uniqueness
2-Amino-3-(3-chlorophenyl)propan-1-ol is unique due to the position of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups allows for selective interactions in synthetic and biological applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-amino-3-(3-chlorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOXQIODUSXROP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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